2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxyphenyl)acetamide
Description
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Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O3/c1-34-19-9-6-8-18(13-19)29-23(32)15-31-22-12-5-3-10-20(22)24-25(31)26(33)30(16-28-24)14-17-7-2-4-11-21(17)27/h2-13,16H,14-15H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVDAECXHXDXLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features, which suggest potential biological activity. This article focuses on the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound's structure consists of several key components:
- Pyrimidinone Ring : Known for its role in various biological activities.
- Indole Ring : Often associated with pharmacological properties.
- Chlorobenzyl Moiety : This functional group may enhance interaction with biological targets.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C25H24ClN3O2 |
| Molecular Weight | 477.93 g/mol |
| CAS Number | 1189876-94-5 |
Preliminary studies indicate that the compound may exhibit multiple mechanisms of action, including:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. The presence of the indole moiety is significant in this context, as many AChE inhibitors feature similar structures .
- Antimicrobial Properties : The chlorobenzyl and methoxyphenyl groups are associated with antibacterial and antifungal activities. Research suggests that compounds with these functional groups can interact with microbial targets, potentially leading to therapeutic applications against infections .
Case Studies and Research Findings
-
In Vitro Studies :
- A study investigating a related pyrimidoindole compound demonstrated significant inhibition of AChE with an IC50 value in the nanomolar range. This suggests that our compound may also possess potent AChE inhibitory activity .
- Another study highlighted the antimicrobial efficacy of similar compounds against various bacterial strains, indicating a potential for broader spectrum activity .
- Docking Studies :
- Toxicity Assessments :
Potential Applications
The unique structure of 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxyphenyl)acetamide suggests various potential applications:
- Neuroprotective Agents : Given its potential as an AChE inhibitor, it could be explored for treating neurodegenerative diseases such as Alzheimer's.
- Antimicrobial Agents : The compound's structural features warrant investigation into its efficacy against resistant bacterial strains.
- Cancer Therapeutics : The indole and pyrimidine components are known to interact with kinase pathways, which could be leveraged in cancer treatment strategies .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for preparing pyrimidoindole-acetamide derivatives, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves multi-step protocols, including substitution, reduction, and condensation reactions. For example:
-
Substitution reactions : Alkaline conditions for nucleophilic aromatic substitution (e.g., using 2-pyridinemethanol and nitrobenzene derivatives) .
-
Reduction : Iron powder under acidic conditions to reduce nitro groups to amines .
-
Condensation : Use of condensing agents like EDC·HCl and HOBt·H2O in DMF for amide bond formation, monitored by TLC for completion .
-
Optimization : Solvent selection (e.g., DMF for polar intermediates) and stoichiometric ratios (e.g., 1.5 mol equivalents of chloroacetylated reagents) improve yields .
Table 1 : Key Reaction Conditions for Pyrimidoindole-Acetamide Synthesis
Step Reagents/Conditions Yield (%) Reference Substitution K₂CO₃, DMF, 80°C 72–85 Reduction Fe powder, HCl, reflux 65–78 Amide Condensation EDC·HCl, HOBt·H2O, Et₃N, RT 70–90
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
- Answer :
- 1H NMR : Identifies proton environments (e.g., NH peaks at δ 13.30 ppm for amide protons and aromatic protons at δ 7.42–7.58 ppm) .
- Mass Spectrometry : Confirms molecular weight (e.g., HRMS for exact mass matching) .
- X-ray Crystallography : Resolves tautomeric forms (e.g., amine:imine ratios of 50:50 observed via NMR integration) .
- InChI Key and SMILES : Standardized identifiers ensure reproducibility (e.g., PubChem-derived InChI=1S/...) .
Q. What purity assessment methods are recommended for this compound?
- Answer :
- TLC Monitoring : Used during synthesis to track reaction progress (e.g., hexane:EtOAc solvent systems) .
- HPLC : Quantifies purity (≥95% purity standards) using C18 columns and acetonitrile/water gradients .
- Elemental Analysis : Validates C, H, N, and S content against theoretical values .
Advanced Research Questions
Q. How can researchers evaluate the biological activity of this compound, and what assays are suitable for mechanistic studies?
- Answer :
- In Vitro Assays :
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., IC₅₀ determination using fluorogenic substrates) .
- Cellular Uptake : Fluorescence tagging (e.g., BODIPY derivatives) to monitor subcellular localization .
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁴C or ³H) to track metabolic pathways .
- Future Directions : Computational docking studies (e.g., AutoDock Vina) to predict binding affinities for target proteins .
Q. What strategies address poor solubility in pharmacological testing?
- Answer :
- Co-solvent Systems : DMSO-water mixtures (≤5% DMSO) for in vitro assays .
- Nanoparticle Formulations : Liposomal encapsulation improves bioavailability (e.g., PEGylated liposomes) .
- Prodrug Design : Phosphate or acetate prodrugs enhance aqueous solubility .
Q. How should researchers resolve contradictions in tautomeric or polymorphic forms?
- Answer :
- Variable Temperature NMR : Identifies tautomers (e.g., amine/imine equilibria shift with temperature) .
- PXRD : Distinguishes polymorphs via diffraction patterns .
- DFT Calculations : Predicts stable tautomeric forms using Gaussian software (B3LYP/6-31G* basis set) .
Q. What are the challenges in scaling up synthesis, and how can they be mitigated?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
